2-(1H-pyrazol-4-yl)aniline
Overview
Description
2-(1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound features an aniline group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Pyrazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 2-(1h-pyrazol-4-yl)aniline, have been found to have promising biological potencies . For instance, some pyrazole derivatives have shown activity against S. aureus and E. coli . Another study found that a compound with a similar structure had a desirable fitting pattern in the LmPTR1 pocket, an active site .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some pyrazole derivatives have been found to inhibit bacterial growth . The specific interactions between this compound and its targets would need further investigation.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways . For instance, some pyrazole derivatives have been found to inhibit the growth of bacteria, suggesting they may affect bacterial metabolic pathways
Result of Action
Pyrazole derivatives have been found to have various biological effects, such as antibacterial activity
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds
Biochemical Analysis
Biochemical Properties
2-(1H-pyrazol-4-yl)aniline plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterase, which is crucial in the breakdown of acetylcholine Additionally, this compound can bind to various proteins, altering their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases, which are enzymes that play a critical role in cell signaling . By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, inhibiting their activity and preventing substrate conversion . Additionally, this compound can interact with receptors on the cell surface, triggering downstream signaling cascades that lead to changes in cellular function . These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is crucial to determine the appropriate dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . The distribution of this compound can affect its localization and accumulation, which in turn influences its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The aniline group can be introduced through subsequent substitution reactions. For example, the reaction of 4-chloroaniline with hydrazine and an α,β-unsaturated ketone under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the aniline group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed
Major Products
The major products formed from these reactions include nitro derivatives, azo compounds, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-5-yl)aniline
- 3-(1H-pyrazol-4-yl)aniline
- 4-(1H-pyrazol-4-yl)aniline
Uniqueness
2-(1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the aniline group on the pyrazole ring can affect the compound’s electronic properties and its ability to interact with biological targets .
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAANSCCPITGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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